molecular formula C19H17BrN4O5 B11699435 N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide

N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide

Cat. No.: B11699435
M. Wt: 461.3 g/mol
InChI Key: WWLFYRQMXILOKJ-QPJQQBGISA-N
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Description

N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide is a complex organic compound characterized by its unique structure, which includes a brominated benzodioxole moiety and a pyridine ring substituted with cyano and methoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide typically involves a multi-step process. The initial step often includes the bromination of 1,3-benzodioxole to introduce the bromine atom at the 6-position. This is followed by the formation of a Schiff base through the condensation of the brominated benzodioxole with an appropriate aldehyde. The final step involves the reaction of the Schiff base with a hydrazide derivative of the pyridine compound under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the cyano group to an amine.

    Substitution: The bromine atom in the benzodioxole ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols, and substitution reactions can introduce various functional groups into the benzodioxole ring.

Scientific Research Applications

N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: It can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(6-chloro-1,3-benzodioxol-5-yl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide
  • N’-[(E)-(6-fluoro-1,3-benzodioxol-5-yl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxy}acetohydrazide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom, in particular, can influence the compound’s reactivity and interactions with biological targets, differentiating it from its chloro and fluoro analogs.

Properties

Molecular Formula

C19H17BrN4O5

Molecular Weight

461.3 g/mol

IUPAC Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-2-[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]oxyacetamide

InChI

InChI=1S/C19H17BrN4O5/c1-11-3-13(8-26-2)14(6-21)19(23-11)27-9-18(25)24-22-7-12-4-16-17(5-15(12)20)29-10-28-16/h3-5,7H,8-10H2,1-2H3,(H,24,25)/b22-7+

InChI Key

WWLFYRQMXILOKJ-QPJQQBGISA-N

Isomeric SMILES

CC1=CC(=C(C(=N1)OCC(=O)N/N=C/C2=CC3=C(C=C2Br)OCO3)C#N)COC

Canonical SMILES

CC1=CC(=C(C(=N1)OCC(=O)NN=CC2=CC3=C(C=C2Br)OCO3)C#N)COC

Origin of Product

United States

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